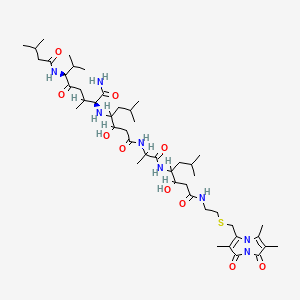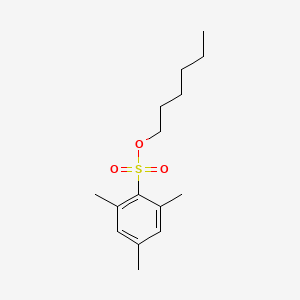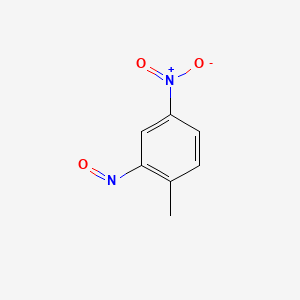![molecular formula C12H11NO3 B14428731 2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- CAS No. 80427-89-0](/img/structure/B14428731.png)
2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is notable for its unique structure, which includes an indene moiety fused to an oxazole ring, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using reagents like manganese dioxide (MnO2), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow chemistry techniques. For example, a solution of Deoxo-Fluor® in toluene and a solution of β-hydroxy amide in dichloromethane can be combined and reacted in a reactor coil at room temperature. The resulting oxazolines can then be oxidized to oxazoles using a packed reactor containing commercial manganese dioxide .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like MnO2.
Reduction: Reduction of oxazoles to oxazolines using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole ring.
Common Reagents and Conditions
Oxidation: MnO2, DBU, bromotrichloromethane.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure.
Indenes: Compounds with a similar indene moiety.
Uniqueness
2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- is unique due to its fused indene-oxazole structure, which imparts distinct chemical and biological properties compared to other oxazoles and indenes. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
80427-89-0 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
3,5-dimethyl-5,6-dihydrocyclopenta[f][1,3]benzoxazole-2,7-dione |
InChI |
InChI=1S/C12H11NO3/c1-6-3-10(14)8-5-11-9(4-7(6)8)13(2)12(15)16-11/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
MAAQCVAEEVPAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C2=CC3=C(C=C12)N(C(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)



![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)



